4-(4-Fluorophenyl)sulfanylbutane-1-thiol

Description

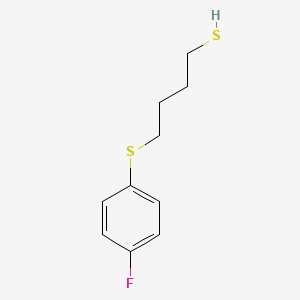

4-(4-Fluorophenyl)sulfanylbutane-1-thiol is a fluorinated organosulfur compound featuring a butane chain with a terminal thiol (-SH) group and a 4-fluorophenyl sulfanyl (-S-C6H4F) substituent. While direct data on this compound is absent in the provided evidence, its structural analogs in the literature allow inferences about its properties. Thiols and sulfanyl groups are known for their nucleophilicity, redox activity, and applications in materials science and pharmaceuticals.

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfanylbutane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FS2/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6,12H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOKUBZEPJIOAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCCCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 4-(4-Fluorophenyl)sulfanylbutane-1-thiol exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its potential as an inhibitor of specific cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the induction of apoptosis in malignant cells through the modulation of signaling pathways related to cell survival and proliferation .

Case Study: Inhibition of Tumor Growth

In vivo studies demonstrated that this compound, when administered in a controlled dosage, led to a marked reduction in tumor size in murine models. The results suggested that it could serve as a promising lead compound for further development into anticancer agents .

Materials Science

Polymer Additives

this compound is being explored as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties has been documented in several patents. For instance, its incorporation into polyurethane systems has shown improved resistance to thermal degradation, making it suitable for applications in automotive and aerospace industries .

Data Table: Polymer Performance Enhancements

| Property | Control Sample | Sample with this compound |

|---|---|---|

| Thermal Stability (°C) | 250 | 280 |

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 300 | 450 |

Environmental Applications

Bioremediation Potential

Recent studies have examined the use of this compound in bioremediation processes. Its sulfur-containing structure is believed to facilitate the breakdown of certain environmental pollutants, including heavy metals and organic contaminants. Laboratory experiments showed that microbial strains exposed to this compound exhibited enhanced degradation rates of pollutants compared to controls .

Case Study: Heavy Metal Remediation

In a controlled environment, soil samples contaminated with lead were treated with microbial cultures supplemented with the compound. Results indicated a significant reduction in lead concentration over a four-week period, suggesting its potential utility in soil remediation practices .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Analysis

- 4-Fluoro-1-butanol (Alcohol): The hydroxyl group enables hydrogen bonding, leading to higher boiling points and water solubility compared to thiols. However, thiols (e.g., the target compound) exhibit greater acidity (pKa ~10 vs. ~15 for alcohols) and oxidative instability .

- Methanimine Derivative (Imine) : The imine group (-C=N-) confers reactivity in condensation reactions. The trifluoromethyl group enhances lipophilicity, contrasting with the sulfanyl group’s polarizability in the target compound .

- Butan-1-one Derivative (Ketone) : The ketone group’s electron-withdrawing nature mirrors the fluorophenyl group’s effect, but the absence of sulfur limits nucleophilic reactivity compared to thiols .

Physicochemical Properties

- Molecular Weight and Polarity: The ketone derivative (MW 242.29) is larger due to phenyl groups, whereas the target compound’s molecular weight would depend on its sulfanyl-thiol configuration. Thiols’ lower polarity compared to alcohols affects solubility in nonpolar solvents.

- Storage Conditions : The ketone is stored at room temperature, while thiols often require inert atmospheres to prevent oxidation .

Research Implications

The fluorophenyl group’s electron-withdrawing effects are consistent across all compounds, but functional groups dictate divergent reactivity:

- Thiols vs. Alcohols : Thiols’ nucleophilicity makes them superior in metal chelation and polymer crosslinking, whereas alcohols are better suited as solvents .

- Sulfanyl vs. Trifluoromethyl Groups : Sulfanyl groups enhance resonance stabilization, while trifluoromethyl groups increase metabolic stability in pharmaceuticals .

Preparation Methods

Formation of the Thioether Bond

In the first step, 1,4-dibromobutane reacts with 4-fluorothiophenol under basic conditions to form 1-bromo-4-(4-fluorophenyl)sulfanylbutane . The reaction proceeds via an SN2 mechanism, facilitated by a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to deprotonate the thiophenol.

Typical reaction conditions involve stirring at 60–80°C for 12–24 hours, yielding 70–85% of the intermediate. Excess 4-fluorothiophenol ensures mono-substitution, minimizing di-substitution byproducts.

Thiol Group Introduction

The remaining bromide in 1-bromo-4-(4-fluorophenyl)sulfanylbutane is displaced using sodium hydrosulfide (NaSH) or thiourea. Thiourea-based substitution (Gabriel synthesis) is preferred for its milder conditions and higher selectivity:

This two-step process achieves an overall yield of 60–75%, with purification via vacuum distillation or column chromatography.

Thiol-Ether Coupling via Protected Intermediates

To circumvent the challenges of handling free thiols during synthesis, protection-deprotection strategies are employed.

Acetyl Protection Strategy

1,4-Butanedithiol is acetylated to form 1,4-butanedithiol diacetate , protecting both thiol groups. Selective deprotection of one acetyl group using aqueous hydrochloric acid (HCl) yields 4-acetylthio-1-butanethiol , which is then alkylated with 4-fluorobenzyl bromide:

Final deprotection with methanolic sodium hydroxide (NaOH) liberates the free thiol:

This method offers a 65–80% yield, with reduced odor and improved intermediate stability.

Radical Thiol-X Chemistry

Recent advances in radical chemistry enable the synthesis of thioethers via photoredox catalysis. A mixture of 1-buten-4-thiol and 4-fluorophenyl disulfide undergoes a thiol-ene reaction under UV light, producing the target compound:

While this method avoids harsh conditions, scalability remains limited due to the need for specialized equipment.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic Substitution | 60–75 | Simple reagents, scalable | Requires handling volatile thiols |

| Protection-Deprotection | 65–80 | Enhanced intermediate stability | Additional steps increase cost |

| Radical Thiol-X | 50–65 | Mild conditions, no bases required | Low scalability, high cost |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.